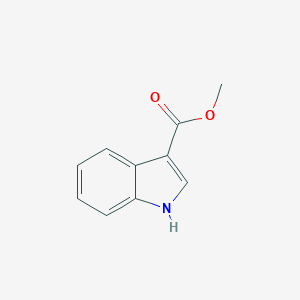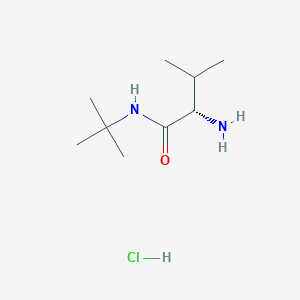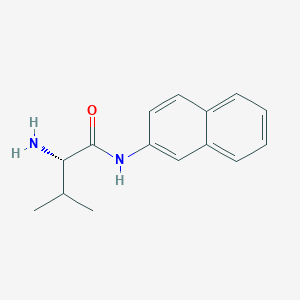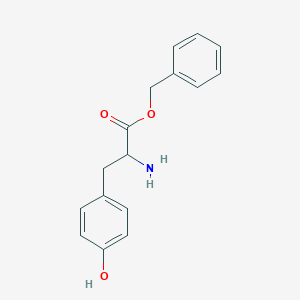
tert-Butyl L-prolinate
Vue d'ensemble
Description
Tert-Butyl L-prolinate, also known as L-proline T-butyl ester free base, is an organic compound with the molecular formula C9H17NO2 . It is used as an amino protecting agent in organic synthesis, particularly in the synthesis of other compounds such as pharmaceuticals and natural products .
Synthesis Analysis
The synthesis of tert-Butyl L-prolinate can be achieved through the reaction of proline with tert-butanol . The reaction is catalyzed by sodium bisulfite, and after the reaction is complete, the product is purified through distillation . Other methods of synthesis have been reported in the literature, including the reaction of protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis
The molecular structure of tert-Butyl L-prolinate consists of a proline backbone with a tert-butyl ester group . The molecular weight of the compound is 171.24 g/mol .Chemical Reactions Analysis
As an ester, tert-Butyl L-prolinate can participate in various chemical reactions. For instance, it can react with methimazole to afford tert-butyl (E)-3-(1-methyl-1H-imidazol-2-ylthio) acrylate . The tert-butyl group can also be used as a probe for NMR studies of macromolecular complexes .Physical And Chemical Properties Analysis
Tert-Butyl L-prolinate has a density of 0.995±0.06 g/cm3, a melting point of 98-103°C, a boiling point of 219.2±33.0 °C, a flash point of 86.4°C, and a refractive index of 1.454 . It is soluble in water .Applications De Recherche Scientifique
Synthesis of Diastereomers : tert-Butyl-N-Boc-3-ethyl-4-hydroxy-l-prolinate diastereomers have been synthesized, starting from Boc-protected trans-4-hydroxy-l-proline. This synthesis involves key reactions like asymmetric reductions, demonstrating its application in stereoselective synthesis (Chabaud et al., 2005).
Circular Polarized Luminescence Materials : tert-Butyl prolinate has been used in creating circular polarized luminescence (CPL) materials with manganese(II) chloride. These materials, which have applications in 3D optical displays and encrypted transmission, exhibit strong red emission and remarkable CPL activity (Xuan et al., 2022).
Enantioselective Synthesis of Proline Scaffolds : Tert-butyl (S)-4-methyleneprolinate has been used in the enantioselective synthesis of proline scaffolds, demonstrating its utility in medicinal chemistry. This compound is a key element in the industrial synthesis of the antiviral ledipasvir (López et al., 2020).
Conformational Analysis : Studies have been conducted on the conformational effects of substituting tert-butyl group at C-4 in trans- and cis-configurations on proline, indicating its use in structural analysis and design of peptides and proteins (Koskinen et al., 2005).
Asymmetric Synthesis : Rhodium(II) (S)-(N-p(tertbutyl)phenylsulfonyl)prolinate has been used in asymmetric synthesis, particularly in cyclopropanation/Cope rearrangement reactions, highlighting its application in creating complex organic structures (Davies et al., 1994).
Organocatalysis in Aldol Reactions : The efficiency of tert-butyl l-proline imidate as an organocatalyst for aldol reactions has been evaluated, showing its effectiveness and selectivity in such reactions (Vagkidis et al., 2019).
Gas Chromatographic Separation of Enantiomers : N-lauroyl-L-proline tert.-butylamide has been used in gas chromatographic phases for the separation of enantiomers of α-halogenocarboxylic acids, demonstrating its application in chiral analysis and separation techniques (Shu-Cheng et al., 1984).
Physicochemical and Pharmacokinetic Properties in Medicinal Chemistry : Studies have been done to evaluate tert-butyl isosteres, including their impact on the physicochemical and pharmacokinetic properties of bioactive compounds, indicating its relevance in drug design (Westphal et al., 2015).
Chemoselective Nitration of Phenols : tert-Butyl nitrite has been identified as a chemoselective nitrating agent for phenolic substrates, which is significant in the synthesis of complex organic molecules (Koley et al., 2009).
Recyclable Organocatalysts : L-proline and L-proline derivatives, such as tert-butyl L-prolinate, have been used as recyclable organocatalysts in various reactions, highlighting their sustainable applications in organic synthesis (Gruttadauria et al., 2008).
Mécanisme D'action
Target of Action
H-Pro-OtBu, also known as L-Proline t-butyl ester or tert-Butyl L-prolinate, is primarily used as a protecting group for amines in organic reactions . The primary target of this compound is the amine group of other molecules .
Mode of Action
The mechanism of action of H-Pro-OtBu involves the formation of a stable complex between H-Pro-OtBu and the amine group . This complex formation prevents unwanted reactions from occurring during the synthesis process .
Biochemical Pathways
It is known that the compound plays a crucial role in organic synthesis, particularly in the protection of amines .
Pharmacokinetics
The compound is known to have a boiling point of 2192°C and a density of 0.995 g/cm3 . It is slightly soluble in chloroform and methanol . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The primary result of H-Pro-OtBu’s action is the protection of amines during organic synthesis . By forming a stable complex with the amine group, H-Pro-OtBu prevents unwanted reactions, thereby facilitating the desired chemical reactions .
Propriétés
IUPAC Name |
tert-butyl (2S)-pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJBXZIKXFOMLP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl L-prolinate | |
CAS RN |
2812-46-6 | |
| Record name | L-Proline 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl L-prolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is L-Proline t-butyl ester (H-Pro-OtBu) primarily used for in the context of the provided research papers?
A1: L-Proline t-butyl ester, also known as H-Pro-OtBu or tert-Butyl L-prolinate, is primarily utilized as a protected form of L-proline in peptide synthesis [, ]. The t-butyl ester group acts as a protecting group for the carboxylic acid functionality of proline, allowing for controlled and selective peptide bond formation during synthesis.
Q2: Can you provide examples of how L-Proline t-butyl ester has been incorporated into larger peptide sequences?
A2: Certainly. Researchers have successfully used H-Pro-OtBu in the synthesis of various peptides:
- Oostatic hormone analogues: H-Pro-OtBu served as a building block for the synthesis of Pro oligopeptides, H-(Pro)2-5-OtBu, which were further coupled with a pentapeptide fragment to create analogues of the oostatic hormone []. This hormone plays a role in regulating egg development in certain insects.
- Corticotropin-related peptides: The compound was employed in the multi-step synthesis of L-Valyl-Nϵ-t-butoxycarbonyl)-L-lysyl-L-valyl-L-tyroxyl-L-proline t-butyl ester (IX), a derivative relevant to corticotropin, a hormone involved in stress response [].
Q3: Beyond peptide synthesis, has L-Proline t-butyl ester been explored for other applications?
A3: Yes, L-proline t-butyl ester has shown potential in asymmetric synthesis. For instance, it can be converted into chiral enamines. These enamines, derived from 2- or 4-alkylcyclohexanones, have been successfully employed in asymmetric alkylation reactions []. This methodology allows for the creation of chiral centers with high selectivity, a crucial aspect of synthesizing many pharmaceuticals and other bioactive compounds.
Q4: What is known about the impact of solvents on the properties of L-Proline t-butyl ester?
A4: NMR studies have revealed that N-(benzyloxycarbonyl)-L-proline t-butyl ester, a derivative of H-Pro-OtBu, exhibits slow interconversion between syn and anti rotamers due to restricted rotation around the carbamate amide bond []. Importantly, the solvent polarity significantly influences the thermodynamic parameters (ΔG≠, ΔH≠, and ΔS≠) associated with this rotation []. This highlights the importance of considering solvent effects when working with this compound and its derivatives.
Q5: Are there any known challenges or limitations associated with the use of L-Proline t-butyl ester in synthesis?
A5: While a valuable reagent, some potential challenges exist. For instance, during peptide synthesis involving dicyclohexyl carbodiimide coupling reagents, there is a risk of racemization, around 25%, affecting the C-terminal amino acid when L-proline t-butyl ester is used []. Careful selection of coupling conditions and methods is essential to mitigate this risk and ensure stereochemical integrity in the final peptide product.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














